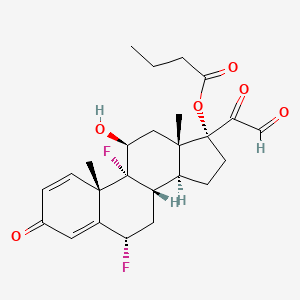
21-Desacetyl-21-dehydro Difluprednate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Desacetyl-21-dehydro Difluprednate is a synthetic glucocorticoid compound, known for its anti-inflammatory properties. It is an impurity of Difluprednate, which is used in ophthalmic solutions to treat inflammation and pain associated with ocular surgery.
Preparation Methods
The preparation of 21-Desacetyl-21-dehydro Difluprednate involves synthetic routes that typically include the deacetylation and dehydrogenation of Difluprednate. The specific reaction conditions and industrial production methods are not widely documented, but it is known that the compound is synthesized through a series of chemical reactions involving fluorination and esterification.
Chemical Reactions Analysis
21-Desacetyl-21-dehydro Difluprednate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
21-Desacetyl-21-dehydro Difluprednate is primarily used in scientific research to study its anti-inflammatory properties. It is used in the development of ophthalmic solutions and other pharmaceutical formulations. The compound is also used in research related to its potential therapeutic effects in treating various inflammatory conditions.
Mechanism of Action
The mechanism of action of 21-Desacetyl-21-dehydro Difluprednate involves the induction of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins modulate the activity of prostaglandins and leukotrienes, which are involved in the inflammatory response. By inhibiting these pathways, the compound reduces inflammation and pain .
Comparison with Similar Compounds
21-Desacetyl-21-dehydro Difluprednate is similar to other glucocorticoid compounds such as:
Difluprednate: The parent compound, used in ophthalmic solutions.
21-Desacetyl Difluprednate: Another impurity of Difluprednate, with similar anti-inflammatory properties
The uniqueness of this compound lies in its specific structural modifications, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C25H30F2O6 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-10,13-dimethyl-17-oxaldehydoyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C25H30F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,13,15-16,18-19,30H,4-5,7,9,11-12H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25-/m0/s1 |
InChI Key |
GEAYEWFSKGKPPS-MXHGPKCJSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)C=O |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


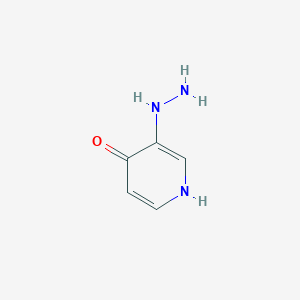
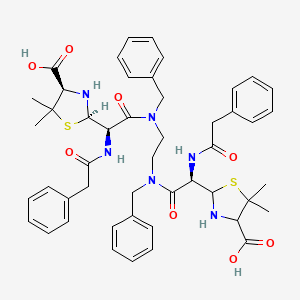
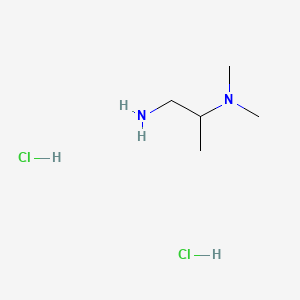
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
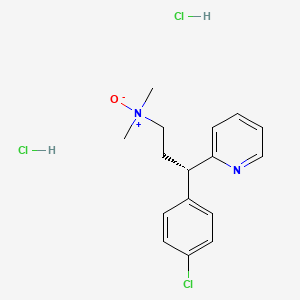
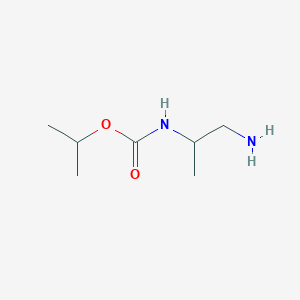
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)
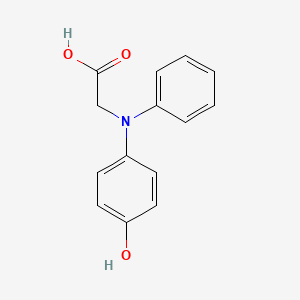
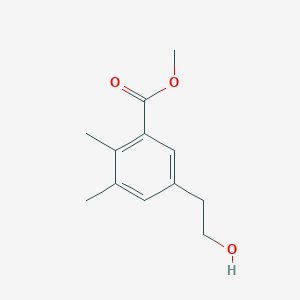
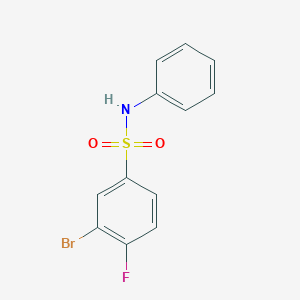

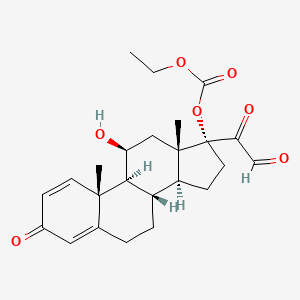
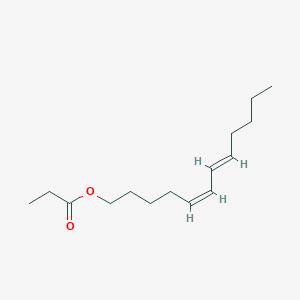
![N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide](/img/structure/B13850178.png)
